molecular formula C26H46NNaO8 B1438060 Sodium glycocholate hydrate, 98% CAS No. 207614-05-9

Sodium glycocholate hydrate, 98%

Cat. No. B1438060
M. Wt: 523.6 g/mol
InChI Key: SDTQNTQLAZRSIC-NWNSWQEHSA-M
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Description

Sodium glycocholate hydrate is a conjugated bile salt and an ionic detergent . It is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .


Synthesis Analysis

This chemical product is synthetically derived from a natural compound, cholic acid . Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery .


Molecular Structure Analysis

The molecular formula of Sodium glycocholate hydrate is C26H42NO6Na . The molecular weight is 487.60 (anhydrous basis) .


Chemical Reactions Analysis

Sodium glycocholate hydrate is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .


Physical And Chemical Properties Analysis

Sodium glycocholate hydrate is colorless to yellow . The specific rotation is +28° to +31° (20°C, 589nm) (c=1, H2O) on dry basis .

Scientific Research Applications

  • Colon-Targeted Insulin Delivery Sodium glycocholate (SGC) has been investigated for its efficacy in enhancing insulin absorption in colon-targeted delivery systems. A study demonstrated that colon-specific delivery of insulin with SGC resulted in increased hypoglycemic effects post-oral administration. The combination of SGC and poly(ethylene oxide) was found to prolong colonic absorption of insulin, suggesting its potential in improving orally administered insulin absorption (Katsuma et al., 2006).

  • Xenobiotic Absorption SGC's impact on the intestinal absorption of xenobiotics, particularly drug-related compounds, has been explored. Using rat gut techniques, research found that SGC reinforced the limiting effect on solute diffusion, leading to poorer absorption of lipophilic compounds. This contrasts with synthetic surfactants, which disrupt the aqueous boundary layer adjacent to the membrane, indicating a significant difference in the behavior of synthetic and natural bile acid surfactants in xenobiotic absorption (Garrigues et al., 1994).

  • Mast Cell Research In a study focusing on rat mast cells, SGC was shown to remove Ca2+-activated adenosine triphosphatase from the cell surface without causing lysis. This treatment resulted in a decrease in histamine-releasing capacity when the cells were triggered with antigens, providing insights into the interaction of SGC with cell surface enzymes and its potential implications in immunological research (Cooper & Stanworth, 1977).

  • Buccal Drug Transport The effect of SGC on the buccal transport of drugs was investigated, revealing its potential as a penetration enhancer. For instance, SGC enhanced the buccal absorption of the ionized form of flecainide in aqueous solutions, indicating its role in modifying drug transport across mucosal barriers (Deneer et al., 2002).

  • Interaction with Lipid Bilayer Membranes Research on the interaction of SGC with lipid bilayer membranes used fluorescence studies to demonstrate that submicellar concentrations of SGC induced hydration of the lipid bilayer membrane. This hydration effect is a general phenomenon of the studied bile salts, providing insights into the structural behavior of SGC at the molecular level (Mohapatra & Mishra, 2011).

  • Oral Delivery of Insulin Sodium glycocholate was used in the development of a liposomal delivery system for oral insulin delivery. This study highlighted its potential as an enzyme inhibitor and permeation enhancer, demonstrating improved protection of insulin against enzymatic degradation and suggesting its applicability in enhancing oral drug delivery (Niu et al., 2011).

  • Bile Salt-Drug Interaction Studies Investigations into the interactions of SGC with drugs like nitrazepam revealed that its micellar properties significantly influence drug solubilization and partitioning. These studies provide valuable insights into the biopharmaceutical aspects of SGC in relation to drug delivery and formulation (de Castro et al., 2001).

Safety And Hazards

Sodium glycocholate hydrate causes serious eye irritation and skin irritation . It is classified as Category 2 for serious eye damage/eye irritation and skin corrosion/irritation .

Future Directions

Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery . The in vitro results demonstrated that sodium glycocholate liposomes showed promising activity and can be useful to create a new approach to orally deliver insulin more efficiently .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6.Na.2H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;2*1H2/q;+1;;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTQNTQLAZRSIC-NWNSWQEHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662316
Record name sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium glycocholate hydrate, 98%

CAS RN

207614-05-9
Record name sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EF Enright, SA Joyce, CGM Gahan, LS Taylor - European Journal of …, 2020 - Elsevier
Oral delivery of poorly water-soluble drugs (PWSDs), which predominate the development pipeline, poses significant challenges. Weakly basic compounds, such as atazanavir, …
Number of citations: 8 www.sciencedirect.com
Y Chen, J Hong, Z Jiang, L Wu, X Wang, Y Zhu, Z Jiang… - Algal Research, 2023 - Elsevier
In this study, gel properties and in vitro hypolipidemic activity of fish balls with red algae powder including Porphyra and Bangia fusco-purpurea powder were investigated after frozen …
Number of citations: 1 www.sciencedirect.com
M Klitgaard, MN Kristensen… - Drug Delivery and …, 2023 - Springer
Dextran sulfate sodium (DSS) is commonly used to induce colitis in rats. While the DSS-induced colitis rat model can be used to test new oral drug formulations for the treatment of …
Number of citations: 3 link.springer.com

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